(4S)-N-ethyl-1-[(5-methyl-2-thienyl)methyl]-4-{[(methylthio)acetyl]amino}-L-prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(4S)-N-ethyl-1-[(5-methyl-2-thienyl)methyl]-4-{[(methylthio)acetyl]amino}-L-prolinamide” is a complex organic compound. It contains a prolinamide moiety, which is a derivative of the amino acid proline, and a 2-thienyl group, which is a sulfur-containing heterocycle .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For instance, the thienyl group might undergo reactions typical of aromatic compounds .Scientific Research Applications
Catalytic Activity in Aldol Reactions
(4S)-N-ethyl-1-[(5-methyl-2-thienyl)methyl]-4-{[(methylthio)acetyl]amino}-L-prolinamide and related L-prolinamide derivatives are active catalysts in direct aldol reactions. These reactions are crucial for constructing carbon-carbon bonds in organic synthesis. L-prolinamides derived from L-proline have demonstrated moderate to high enantioselectivities in these reactions, with certain derivatives exhibiting up to >99% enantiomeric excess (ee) under specific conditions. This enantioselectivity is attributed to the hydrogen bonding capabilities of the amide N-H and terminal hydroxyl groups in the catalysts, which reduce the activation energy and enhance selectivity (Tang et al., 2004).
Enantioselective Organic Synthesis
The enantioselectivity of L-prolinamide derivatives in organic reactions, such as the aldol reaction, suggests their potential for broad applications in enantioselective synthesis. These catalysts can be designed with varying degrees of hydrogen bond donating capabilities and terminal functional groups, offering a strategic approach in the synthesis of chiral molecules. The ability to achieve high enantioselectivities makes these catalysts valuable in the production of pharmaceuticals and other chiral substances (Wang et al., 2009).
Application in Asymmetric Synthesis
L-prolinamide derivatives have been applied in asymmetric synthesis, demonstrating their versatility as organocatalysts. Their catalytic activity in generating aldol adducts with high levels of diastereoselectivity and enantioselectivity underlines their importance in asymmetric synthesis. This ability to control the stereochemistry of the synthesized molecules is particularly beneficial in the pharmaceutical industry, where the stereochemistry of drug molecules can significantly influence their efficacy and safety (Agarwal & Peddinti, 2012).
Properties
IUPAC Name |
(2S,4S)-N-ethyl-4-[(2-methylsulfanylacetyl)amino]-1-[(5-methylthiophen-2-yl)methyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2S2/c1-4-17-16(21)14-7-12(18-15(20)10-22-3)8-19(14)9-13-6-5-11(2)23-13/h5-6,12,14H,4,7-10H2,1-3H3,(H,17,21)(H,18,20)/t12-,14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPQGSKPLIEOJV-JSGCOSHPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC(CN1CC2=CC=C(S2)C)NC(=O)CSC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1C[C@@H](CN1CC2=CC=C(S2)C)NC(=O)CSC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.